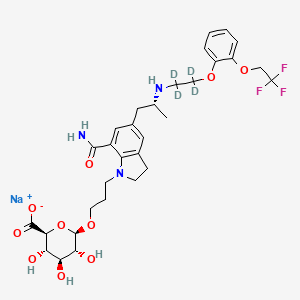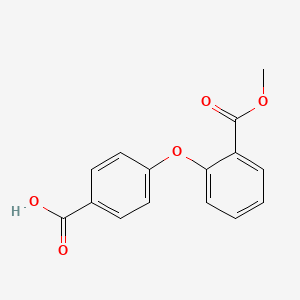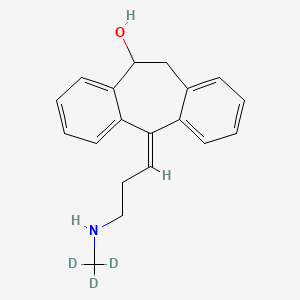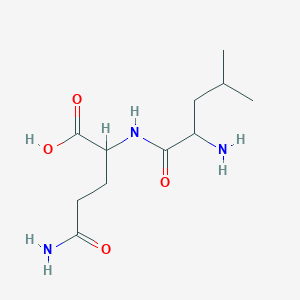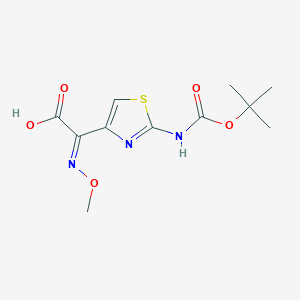
(Z)-2-(2-t-butoxycarbonylamino-4-thiazolyl)-2-methoxyiminoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Methoxyiminoacetic acid formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with receptors to alter their signaling pathways.
Disrupting protein-protein interactions: Interfering with the interactions between proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
2-(2-Aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid: Lacks the Boc protecting group.
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(E)-methoxyiminoacetic Acid: Different stereochemistry at the methoxyimino group.
Uniqueness
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C11H15N3O5S |
|---|---|
分子量 |
301.32 g/mol |
IUPAC名 |
(2E)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-11(2,3)19-10(17)13-9-12-6(5-20-9)7(8(15)16)14-18-4/h5H,1-4H3,(H,15,16)(H,12,13,17)/b14-7+ |
InChIキー |
CXRMIVZMTLVVFN-VGOFMYFVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







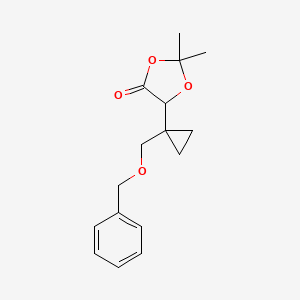
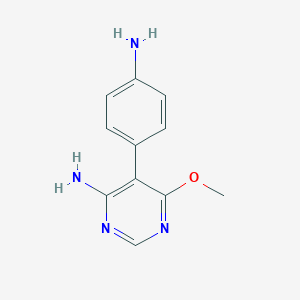
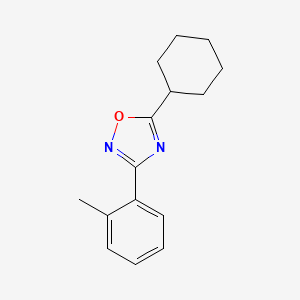
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
